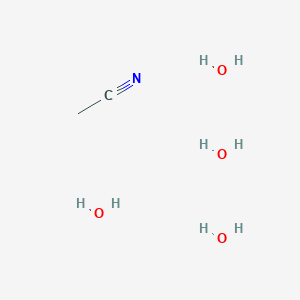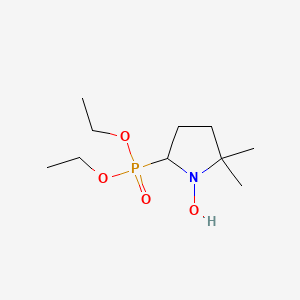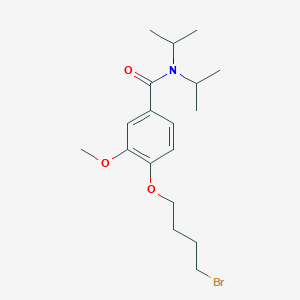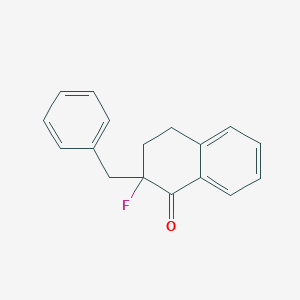
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone group. The presence of a fluorine atom and a phenylmethyl group in this compound may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Material: A naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ketone Formation: Oxidation of a secondary alcohol to form the ketone group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Phenylmethyl Group Addition: Introduction of the phenylmethyl group through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To improve reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Further oxidation to form carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the fluorine or phenylmethyl positions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylmethyl group may influence lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
1(2H)-Naphthalenone: Without the fluorine and phenylmethyl groups.
2-Fluoro-1(2H)-Naphthalenone: Lacking the phenylmethyl group.
3,4-Dihydro-2-(phenylmethyl)-1(2H)-Naphthalenone: Without the fluorine atom.
Uniqueness
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is unique due to the combination of the fluorine atom and the phenylmethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
193482-30-3 |
|---|---|
分子式 |
C17H15FO |
分子量 |
254.30 g/mol |
IUPAC名 |
2-benzyl-2-fluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15FO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
InChIキー |
QTXNXKPCHDSWJY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


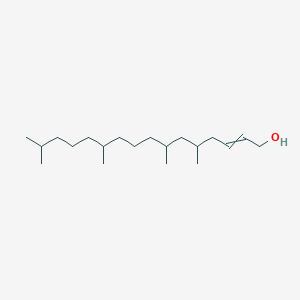
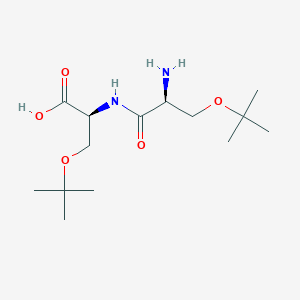
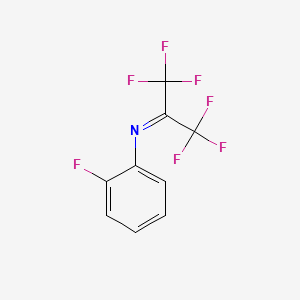
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
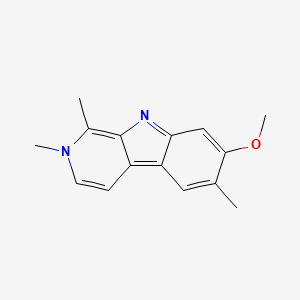
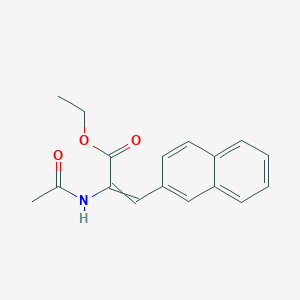
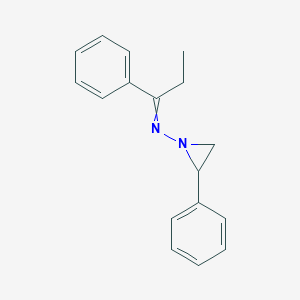

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
